molecular formula C12H16BClN2O4 B11765634 2-Chloro-6-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline

2-Chloro-6-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline

Cat. No.: B11765634
M. Wt: 298.53 g/mol
InChI Key: YJVUQISDIYMOHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-6-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline is a complex organic compound that features a chloro, nitro, and boronate ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline typically involves a multi-step process. One common method includes the nitration of 2-chloroaniline to introduce the nitro group, followed by a coupling reaction with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under palladium-catalyzed conditions. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield, as well as the implementation of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Coupling Reactions: The boronate ester group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as DMF or toluene.

Major Products

    Substitution: Various substituted anilines depending on the nucleophile used.

    Reduction: 2-Chloro-6-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline.

    Coupling: Biaryl compounds with diverse functional groups.

Scientific Research Applications

2-Chloro-6-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Medicine: Investigated for its role in drug discovery and development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of 2-Chloro-6-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline involves its reactivity with various reagents. The chloro group can undergo nucleophilic substitution, the nitro group can be reduced to an amine, and the boronate ester can participate in coupling reactions. These transformations are facilitated by the presence of catalysts and specific reaction conditions that activate the functional groups for the desired chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
  • 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Uniqueness

2-Chloro-6-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline is unique due to the presence of both a nitro and boronate ester group, which provides a versatile platform for various chemical transformations. This combination of functional groups is less common in similar compounds, making it particularly valuable for specialized applications in synthesis and materials science.

Properties

Molecular Formula

C12H16BClN2O4

Molecular Weight

298.53 g/mol

IUPAC Name

2-chloro-6-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

InChI

InChI=1S/C12H16BClN2O4/c1-11(2)12(3,4)20-13(19-11)7-5-8(14)10(15)9(6-7)16(17)18/h5-6H,15H2,1-4H3

InChI Key

YJVUQISDIYMOHY-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)Cl)N)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.